2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide
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Overview
Description
2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole precursor with appropriate amines and acylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme function or block receptor sites, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the butanamide group.
Properties
Molecular Formula |
C10H17N3OS |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C10H17N3OS/c1-6(2)8(11)9(14)13-7(3)10-12-4-5-15-10/h4-8H,11H2,1-3H3,(H,13,14)/t7-,8?/m0/s1 |
InChI Key |
PDBJNJJEDKSRQO-JAMMHHFISA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)NC(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=NC=CS1)N |
Origin of Product |
United States |
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